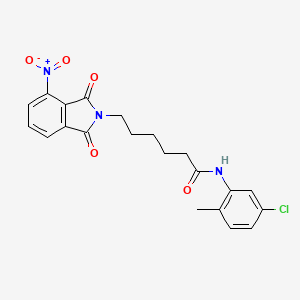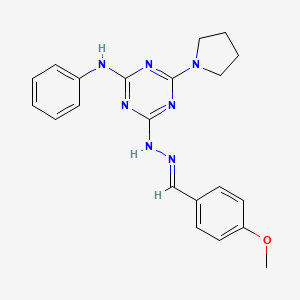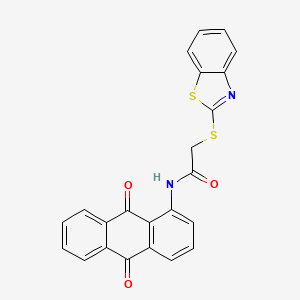![molecular formula C19H20N4O2 B11681642 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11681642.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to form Schiff bases with aldehydes and ketones, which can be useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propane-1-ol: A simpler analog with a hydroxyl group instead of the hydrazide and naphthalene moieties.
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide lies in its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H20N4O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O2/c1-12-15(13(2)22-21-12)8-10-19(25)23-20-11-17-16-6-4-3-5-14(16)7-9-18(17)24/h3-7,9,11,24H,8,10H2,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
Clé InChI |
MJVJCMUCKNZSTR-RGVLZGJSSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681559.png)



![{3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11681580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11681586.png)

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11681601.png)
![methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681619.png)
![N'-[(1E)-(2,6-dichlorophenyl)methylene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11681635.png)
![3,4-dimethoxy-N'-[(3E)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11681650.png)
![N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11681651.png)
